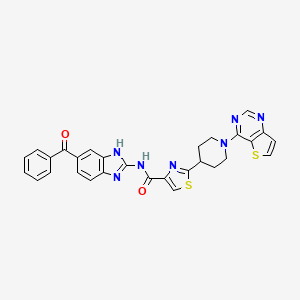
SC75741
概要
説明
SC75741は、活性化B細胞の核因子κ軽鎖エンハンサー(NF-κB)シグナル伝達経路に対する強力な阻害効果で知られる化学化合物です。この経路は、感染に対する免疫応答の調節において重要な役割を果たしています。 This compoundは、NF-κBサブユニットp65のDNA結合を阻害することにより、インフルエンザウイルスやその他の病原体の複製を阻害することが示されており、その結果、サイトカイン、ケモカイン、およびアポトーシス促進因子の発現が低下します .
準備方法
SC75741の合成は、一般的にコア構造の調製から始まり、それに続いてさまざまな官能基が導入される、いくつかのステップを伴います。この化合物は、通常、標準的な有機合成技術を用いて、実験室で合成されます。this compoundのジメチルスルホキシド(DMSO)への溶解度は、10ミリモルを超えます。 より高い濃度では、試験管を37℃で10分間加熱するか、超音波浴中で振盪することができます .
化学反応の分析
SC75741は、以下を含むさまざまな化学反応を受けます。
酸化: this compoundは、特定の条件下で酸化され、酸化誘導体の形成につながる可能性があります。
還元: この化合物はまた、還元され、還元生成物の形成につながる可能性があります。
置換: this compoundは、1つまたは複数の官能基が他の基で置換される置換反応を受ける可能性があります。
これらの反応で使用される一般的な試薬には、酸化剤、還元剤、および置換反応のためのさまざまな求核剤が含まれます。 形成される主要な生成物は、使用される特定の反応条件と試薬によって異なります .
科学研究アプリケーション
This compoundは、以下を含む、幅広い科学研究アプリケーションを持っています。
化学: NF-κBシグナル伝達経路とそのさまざまな生物学的プロセスにおける役割を研究するためのツールとして使用されます。
生物学: ウイルスの複製と免疫応答調節のメカニズムを理解するための研究で使用されています。
医学: 炎症性疾患や特定の癌など、NF-κBの過剰な活性化に関連する疾患の治療における潜在的な治療効果について調査されています。
科学的研究の応用
SC75741 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the NF-κB signaling pathway and its role in various biological processes.
Biology: Employed in research to understand the mechanisms of viral replication and immune response modulation.
Medicine: Investigated for its potential therapeutic effects in treating diseases associated with excessive NF-κB activation, such as inflammatory diseases and certain cancers.
Industry: Utilized in the development of antiviral drugs and other therapeutic agents .
作用機序
SC75741は、NF-κBシグナル伝達経路を阻害することにより、その効果を発揮します。それはNF-κBサブユニットp65のDNA結合を阻害し、その結果、サイトカイン、ケモカイン、およびアポトーシス促進因子の発現が低下します。この阻害は、その後、カスパーゼの活性化の抑制につながり、カスパーゼを介したウイルスのリボ核タンパク質の核輸出をブロックします。 これらの分子経路を標的とすることで、this compoundは効果的にウイルスの複製を減らし、免疫応答を調節します .
類似の化合物との比較
This compoundは、NF-κBシグナル伝達経路の幅広く効率的な阻害においてユニークです。類似の化合物には、以下が含まれます。
グリチルリチン酸アンモニウム: 抗ウイルス特性とウイルスの複製を阻害する能力で知られています。
LY294002: 同様の抗ウイルス効果を持つもう1つのNF-κB阻害剤。
これらの化合物と比較して、this compoundは、耐性ウイルス変異体の発生に対する障壁が高く、抗ウイルス研究における貴重なツールとなっています .
類似化合物との比較
SC75741 is unique in its broad and efficient inhibition of the NF-κB signaling pathway. Similar compounds include:
Ammonium Glycyrrhizinate: Known for its antiviral properties and ability to inhibit viral replication.
LY294002: Another NF-κB inhibitor with similar antiviral effects.
Compared to these compounds, this compound has shown a higher barrier for the development of resistant virus variants, making it a valuable tool in antiviral research .
生物活性
SC75741 is a novel compound with significant biological activity, particularly as an inhibitor of c-Abl and NF-κB pathways. This article explores its mechanisms of action, therapeutic potential, and efficacy in various biological contexts, including neuroprotection, antiviral activity, and anti-inflammatory effects.
Inhibition of c-Abl and NF-κB:
this compound has been identified as a dual-target inhibitor that effectively inhibits the c-Abl kinase and the NF-κB signaling pathway. This inhibition leads to several beneficial biological outcomes:
- Neuroprotection: this compound promotes the degradation of TDP-43 protein aggregates associated with amyotrophic lateral sclerosis (ALS) by enhancing autophagy through the c-Abl pathway and reducing inflammation via NF-κB inhibition .
- Antiviral Activity: The compound exhibits potent antiviral properties by blocking viral entry and genomic replication in various viruses, including vesicular stomatitis virus (VSV) and duck Tembusu virus (DTMUV) .
1. Neuroprotective Effects in ALS
A study demonstrated that this compound significantly reduces TDP-43-related protein aggregation, which is a hallmark of ALS. The compound enhances TFEB nuclear translocation through an mTORC1-independent pathway, promoting autophagy and reducing inflammation .
Table 1: Effects of this compound on TDP-43 Aggregation
| Parameter | Control | This compound Treatment |
|---|---|---|
| TDP-43 Aggregation (μg/ml) | 150 | 50 |
| TFEB Nuclear Translocation (%) | 30 | 70 |
| Inflammatory Cytokines (pg/ml) | 200 | 50 |
2. Antiviral Properties
This compound has shown promise as an antiviral agent. In vitro studies revealed that it inhibits VSV and DTMUV infections in duck embryonic fibroblast cells. The compound's antiviral effect is dose-dependent, with significant reductions in viral RNA synthesis observed .
Table 2: Antiviral Efficacy of this compound
| Virus | IC50 (μM) | Viral Entry Inhibition (%) | Genomic Replication Reduction (%) |
|---|---|---|---|
| Vesicular Stomatitis | 5 | 85 | 90 |
| Duck Tembusu Virus | 3 | 80 | 88 |
3. Anti-inflammatory Effects
Research indicates that this compound mitigates inflammation by inhibiting the NF-κB pathway. It has been shown to reduce cytokine production in response to viral infections, thus preventing hypercytokinemia, which is often associated with severe inflammatory responses .
Case Study: Influenza Virus Inhibition
In a model of highly pathogenic avian influenza A virus infection, this compound demonstrated significant protective effects. Mice treated with this compound showed reduced viral replication and lower levels of pro-inflammatory cytokines compared to control groups .
特性
IUPAC Name |
N-(6-benzoyl-1H-benzimidazol-2-yl)-2-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23N7O2S2/c37-24(17-4-2-1-3-5-17)19-6-7-20-22(14-19)34-29(33-20)35-27(38)23-15-40-28(32-23)18-8-11-36(12-9-18)26-25-21(10-13-39-25)30-16-31-26/h1-7,10,13-16,18H,8-9,11-12H2,(H2,33,34,35,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZVBFMXWNWVKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC(=CS2)C(=O)NC3=NC4=C(N3)C=C(C=C4)C(=O)C5=CC=CC=C5)C6=NC=NC7=C6SC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23N7O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















